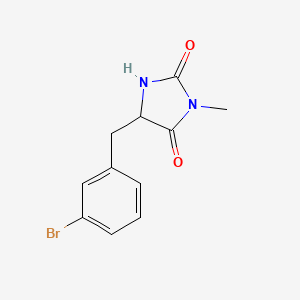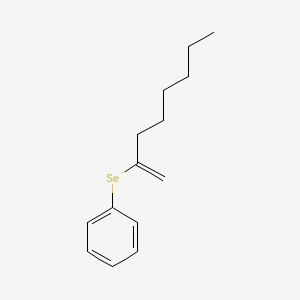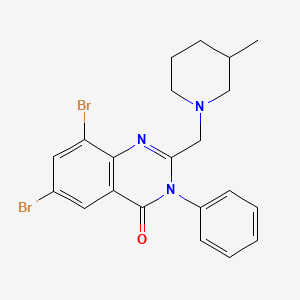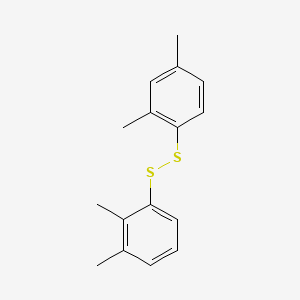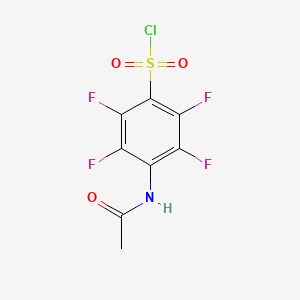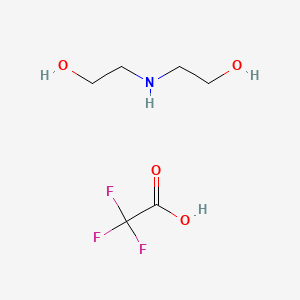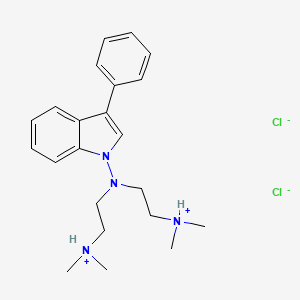
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an indole core substituted with a bis(dimethylamino)ethyl group and a phenyl group. The dihydrochloride hydrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Bis(dimethylamino)ethyl Group: The indole core is then reacted with bis(2-(dimethylamino)ethyl)amine in the presence of a suitable catalyst to introduce the bis(dimethylamino)ethyl group.
Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of Dihydrochloride Hydrate: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(dimethylamino)ethyl group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The bis(dimethylamino)ethyl group enhances its binding affinity to these targets, while the indole core facilitates its penetration into biological membranes. The compound can modulate various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-(dimethylamino)ethyl)ether: A related compound with similar amine functionality but lacking the indole core.
N,N-Dimethyl-2-(2-(dimethylamino)ethyl)amine: Another similar compound with a simpler structure.
Uniqueness
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate is unique due to its combination of an indole core, bis(dimethylamino)ethyl group, and phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
74758-19-3 |
|---|---|
Molekularformel |
C22H32Cl2N4 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
2-[2-(dimethylazaniumyl)ethyl-(3-phenylindol-1-yl)amino]ethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C22H30N4.2ClH/c1-23(2)14-16-25(17-15-24(3)4)26-18-21(19-10-6-5-7-11-19)20-12-8-9-13-22(20)26;;/h5-13,18H,14-17H2,1-4H3;2*1H |
InChI-Schlüssel |
XZZUHFLCIRJSSV-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCN(CC[NH+](C)C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)
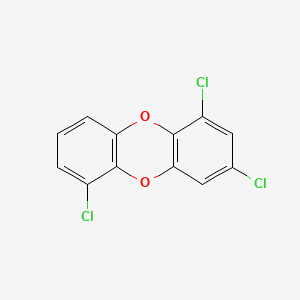
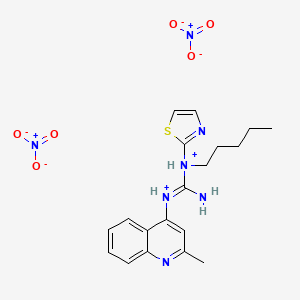
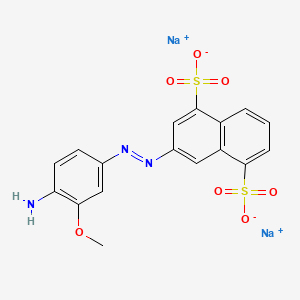
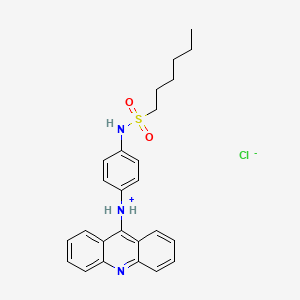
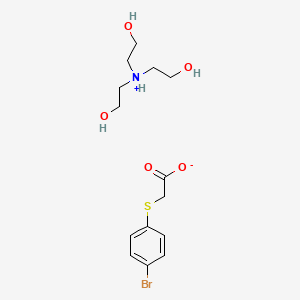

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
